1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole
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Description
Azetidine and benzimidazole are both important heterocyclic compounds. Azetidine is a four-membered saturated heterocycle containing one nitrogen atom . Benzimidazole is a fused aromatic compound made up of benzene and imidazole . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Azetidine derivatives can be synthesized through aza-Michael addition of NH-heterocycles with certain acetates . Benzimidazole derivatives can be synthesized through various methods, including reactions with glyoxal and ammonia .Molecular Structure Analysis
Azetidine has a four-membered ring with one nitrogen atom . Benzimidazole is a fused ring structure with a five-membered imidazole ring attached to a six-membered benzene ring .Chemical Reactions Analysis
Azetidine and benzimidazole derivatives can undergo various chemical reactions. For instance, azetidine derivatives can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . Benzimidazole derivatives can participate in various reactions due to the presence of two nitrogen atoms .Physical And Chemical Properties Analysis
Azetidine and benzimidazole have unique physical and chemical properties. For example, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of azetidine and benzimidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-6-2-3-7-15(14)10-20-11-16(12-20)21-13-19-17-8-4-5-9-18(17)21/h2-9,13,16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVYDHHDFAQRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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